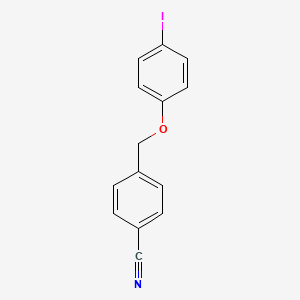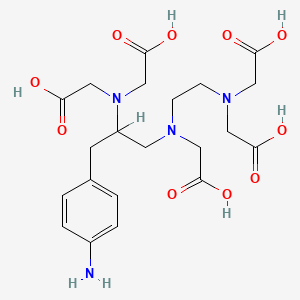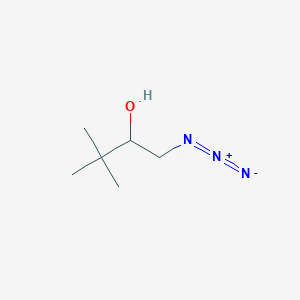![molecular formula C11H18ClN B8687298 trimethyl-[(4-methylphenyl)methyl]azanium;chloride CAS No. 4519-36-2](/img/structure/B8687298.png)
trimethyl-[(4-methylphenyl)methyl]azanium;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is a quaternary ammonium compound with the molecular formula C11H18ClN and a molecular weight of 199.72 g/mol . It is known for its antimicrobial properties and is used in various industrial and research applications.
准备方法
Synthetic Routes and Reaction Conditions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride can be synthesized through the quaternization of p-methylbenzyl chloride with trimethylamine. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of trimethyl(p-methylbenzyl)ammonium chloride involves the continuous addition of p-methylbenzyl chloride to a solution of trimethylamine in a suitable solvent. The reaction mixture is then heated to promote the quaternization reaction, and the product is isolated through crystallization or distillation .
化学反应分析
Types of Reactions
trimethyl-[(4-methylphenyl)methyl]azanium;chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as hydroxide ions. These reactions typically occur in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various substituted ammonium salts .
科学研究应用
trimethyl-[(4-methylphenyl)methyl]azanium;chloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of trimethyl(p-methylbenzyl)ammonium chloride involves its interaction with microbial cell membranes. The positively charged quaternary ammonium group disrupts the membrane integrity, leading to cell lysis and death . This compound can also enhance membrane permeability and stimulate the production of reactive oxygen species, which further contributes to its antimicrobial effects .
相似化合物的比较
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Tetrabutylammonium chloride: Commonly used as a phase transfer catalyst.
Uniqueness
trimethyl-[(4-methylphenyl)methyl]azanium;chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a phase transfer catalyst and antimicrobial agent compared to other quaternary ammonium compounds .
属性
CAS 编号 |
4519-36-2 |
|---|---|
分子式 |
C11H18ClN |
分子量 |
199.72 g/mol |
IUPAC 名称 |
trimethyl-[(4-methylphenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C11H18N.ClH/c1-10-5-7-11(8-6-10)9-12(2,3)4;/h5-8H,9H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
PMDRJZUQYMFWSP-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
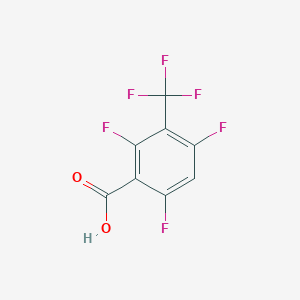
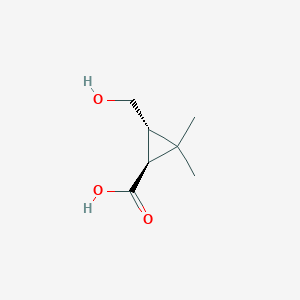
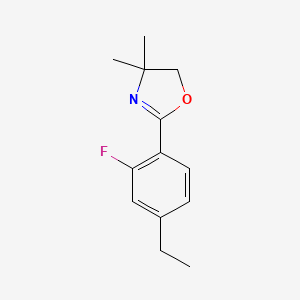
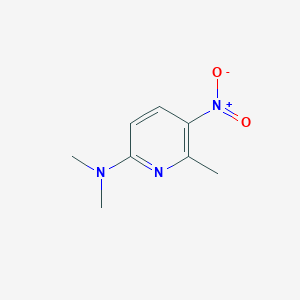
![(2S)-2-[(tert-butoxycarbonyl)amino]propionyl chloride](/img/structure/B8687231.png)
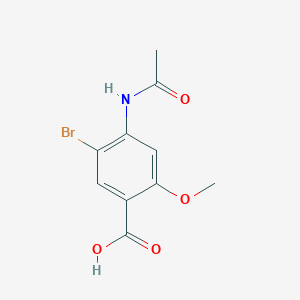
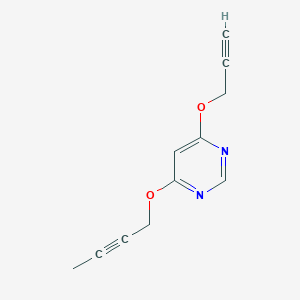
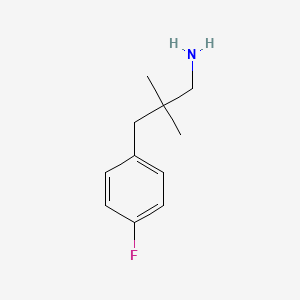
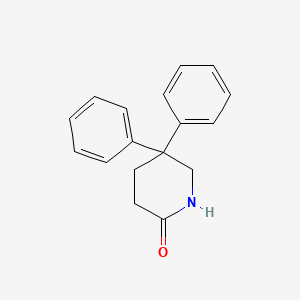
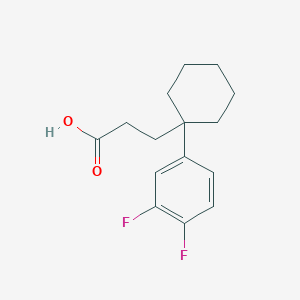
![methyl 1-ethyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B8687286.png)
